

## **ONO-3708: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ONO 3708 |           |
| Cat. No.:            | B1677313 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

ONO-3708 is a potent and selective competitive antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. Its chemical designation is (Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-7,7-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid. By blocking the TP receptor, ONO-3708 effectively inhibits thromboxane A2 (TXA2)-mediated platelet aggregation and vasoconstriction, key events in thrombosis and vasospasm. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of ONO-3708, including available quantitative data, a detailed description of the relevant signaling pathway, and generalized experimental protocols for assessing its activity.

## **Chemical Structure and Properties**

ONO-3708 is a synthetic organic compound with a complex bicycloheptane structure linked to a heptenoic acid chain and a cyclopentyl-hydroxyacetylamino side chain.

Table 1: Chemical and Physical Properties of ONO-3708



| Property          | Value                                                                                                                                          | Source |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name        | (Z)-7-[(1S,2S,3S,5R)-3-<br>[[(2R)-2-cyclopentyl-2-<br>hydroxyacetyl]amino]-7,7-<br>dimethyl-2-<br>bicyclo[3.1.1]heptanyl]hept-5-<br>enoic acid | [1]    |
| CAS Number        | 102191-05-9                                                                                                                                    | [1]    |
| Molecular Formula | C23H37NO4                                                                                                                                      | [2]    |
| Molecular Weight  | 391.54 g/mol                                                                                                                                   | [2]    |

# **Pharmacological Properties**

ONO-3708 is a highly selective antagonist of the TP receptor. Its mechanism of action involves competing with the endogenous ligand, thromboxane A2, for binding to the receptor, thereby preventing downstream signaling that leads to platelet activation and smooth muscle contraction.

Table 2: In Vitro Pharmacology of ONO-3708



| Parameter                   | Species | Assay                                                                                                                        | Value    | Source |
|-----------------------------|---------|------------------------------------------------------------------------------------------------------------------------------|----------|--------|
| IC50                        | Human   | Inhibition of<br>U46619-induced<br>platelet<br>aggregation                                                                   | 38 nM    | [3]    |
| Inhibition<br>Concentration | Human   | Inhibition of platelet aggregation induced by TXA2, PGH2, collagen, ADP (secondary phase), and epinephrine (secondary phase) | 0.1-3 μΜ | [3]    |
| Inhibition<br>Concentration | Rabbit  | Inhibition of aorta<br>contractions<br>induced by<br>TXA2, PGH2, U-<br>46619, or PGF2α                                       | 10 μΜ    | [4]    |
| Inhibition<br>Concentration | Canine  | Competitive inhibition of contractile responses of the basilar artery to STA2, U-46619, and PGF2 $\alpha$                    | 1-100 nM | [4]    |

Table 3: In Vivo Pharmacology of ONO-3708



| Effect                                               | Species | Model                                                          | Dosing                       | Outcome                                                                | Source |
|------------------------------------------------------|---------|----------------------------------------------------------------|------------------------------|------------------------------------------------------------------------|--------|
| Anti-<br>thrombotic                                  | Canine  | Coronary<br>thrombosis<br>induced by<br>partial<br>obstruction | 3-300 μg/kg<br>i.v.          | Dose-<br>dependent<br>prevention of<br>thrombosis                      | [3]    |
| Anti-<br>thrombotic                                  | Canine  | Electrically<br>stimulated<br>coronary<br>thrombosis           | 3 μg/kg/min<br>i.v.          | Significant<br>prevention of<br>thrombosis                             | [3]    |
| Amelioration<br>of<br>Vasoconstricti<br>on           | Feline  | STA2-<br>induced<br>decrease in<br>basilar artery<br>diameter  | 10 and 100<br>μg/kg/min i.v. | Ameliorated<br>the decrease<br>in artery<br>diameter                   | [4]    |
| Prevention of<br>Cerebral<br>Vasospasm               | Canine  | Experimental subarachnoid hemorrhage                           | 10 and 30<br>μg/kg/min i.v.  | Prevented<br>cerebral<br>vasospasm                                     | [4]    |
| Cardiovascul<br>ar Response<br>in Endotoxin<br>Shock | Canine  | E. coli<br>endotoxin<br>infusion                               | Pretreatment                 | Abolished endotoxin-induced increase in mean pulmonary artery pressure | [5]    |

# **Signaling Pathways**

ONO-3708 exerts its effects by blocking the thromboxane A2 (TP) receptor signaling pathway. The binding of the agonist, TXA2, to the G-protein coupled TP receptor initiates a cascade of intracellular events.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Trial of thromboxane receptor inhibition with ifetroban: TP receptors regulate eicosanoid homeostasis in aspirin-exacerbated respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Testing platelet aggregation activity [protocols.io]
- 3. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary clinical studies with thromboxane synthase inhibitors and thromboxane receptor blockers. A review PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The effects of ONO 3708, a new thromboxane receptor antagonist, on cardiovascular response during the early phases of endotoxin shock in anesthetized dogs] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ONO-3708: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677313#ono-3708-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com